molecular formula C24H28N4O5 B4732773 N~5~-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N~5~-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4732773
M. Wt: 452.5 g/mol
InChI Key: QJSCZXIBMPZKIM-UHFFFAOYSA-N
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Description

N~5~-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by its unique structure, which includes a tert-butyl group, a benzoic acid derivative, and a dimethoxyphenyl group

Preparation Methods

The synthesis of N5-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a suitable base to introduce the tert-butyl group onto the benzoic acid derivative.

    Coupling reactions: The final step involves coupling the oxadiazole ring with the dimethoxyphenyl group and the tert-butyl benzoic acid derivative using reagents such as coupling agents and catalysts.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N~5~-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other groups using suitable reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N5-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE would depend on its specific interactions with molecular targets and pathways. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

N~5~-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other oxadiazole derivatives, such as:

    2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs).

    3,5-Dimethyl-1,2,4-oxadiazole: Used as a building block in organic synthesis.

    4-(4-Methoxyphenyl)-1,2,4-oxadiazole: Investigated for its potential biological activities.

The uniqueness of N5-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific structural features, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

IUPAC Name

N-[2-[(4-tert-butylbenzoyl)amino]ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5/c1-24(2,3)17-9-6-15(7-10-17)21(29)25-12-13-26-22(30)23-27-20(28-33-23)16-8-11-18(31-4)19(14-16)32-5/h6-11,14H,12-13H2,1-5H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSCZXIBMPZKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-(2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ETHYL)-3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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